4-Methylhippuric acid
4-Methylhippuric acid
4-Methylhippuric acid is the major metabolite of xylene and has been determined in urine by gas chromatography.
p-Methylhippuric acid, also known as 4-methylhippate or N-(p-toluoyl)-glycine, belongs to the class of organic compounds known as hippuric acids. Hippuric acids are compounds containing hippuric acid, which consists of a of a benzoyl group linked to the N-terminal of a glycine. p-Methylhippuric acid is considered to be a practically insoluble (in water) and relatively neutral molecule.
P-methylhippuric acid is an N-acylglycine in which the acyl group is specified as 4-methylbenzoyl. It has a role as a metabolite.
p-Methylhippuric acid, also known as 4-methylhippate or N-(p-toluoyl)-glycine, belongs to the class of organic compounds known as hippuric acids. Hippuric acids are compounds containing hippuric acid, which consists of a of a benzoyl group linked to the N-terminal of a glycine. p-Methylhippuric acid is considered to be a practically insoluble (in water) and relatively neutral molecule.
P-methylhippuric acid is an N-acylglycine in which the acyl group is specified as 4-methylbenzoyl. It has a role as a metabolite.
Brand Name:
Vulcanchem
CAS No.:
27115-50-0
VCID:
VC20814172
InChI:
InChI=1S/C10H11NO3/c1-7-2-4-8(5-3-7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)
SMILES:
CC1=CC=C(C=C1)C(=O)NCC(=O)O
Molecular Formula:
C10H11NO3
Molecular Weight:
193.2 g/mol
4-Methylhippuric acid
CAS No.: 27115-50-0
Cat. No.: VC20814172
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-Methylhippuric acid is the major metabolite of xylene and has been determined in urine by gas chromatography. p-Methylhippuric acid, also known as 4-methylhippate or N-(p-toluoyl)-glycine, belongs to the class of organic compounds known as hippuric acids. Hippuric acids are compounds containing hippuric acid, which consists of a of a benzoyl group linked to the N-terminal of a glycine. p-Methylhippuric acid is considered to be a practically insoluble (in water) and relatively neutral molecule. P-methylhippuric acid is an N-acylglycine in which the acyl group is specified as 4-methylbenzoyl. It has a role as a metabolite. |
|---|---|
| CAS No. | 27115-50-0 |
| Molecular Formula | C10H11NO3 |
| Molecular Weight | 193.2 g/mol |
| IUPAC Name | 2-[(4-methylbenzoyl)amino]acetic acid |
| Standard InChI | InChI=1S/C10H11NO3/c1-7-2-4-8(5-3-7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13) |
| Standard InChI Key | NRSCPTLHWVWLLH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)NCC(=O)O |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NCC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator